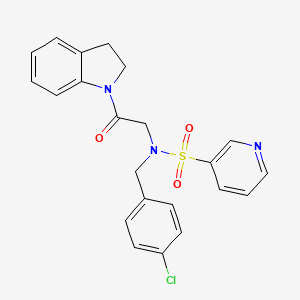

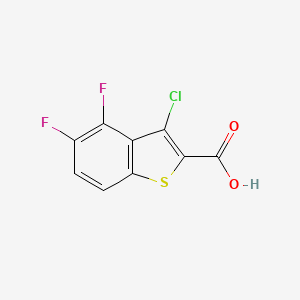

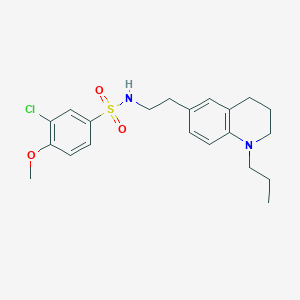

![molecular formula C20H22N4O3S2 B2922709 4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 881042-54-2](/img/structure/B2922709.png)

4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a benzothiazole group, and a pyrrolidinylsulfonyl group. These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and benzoic acid moieties suggests that the compound may have aromatic properties, which could affect its chemical behavior .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the dimethylamino group might participate in acid-base reactions, while the benzothiazole group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of intermolecular forces .Wirkmechanismus

DTBZ binds selectively to VMAT2, inhibiting the uptake and storage of monoamine neurotransmitters in synaptic vesicles. This results in a decrease in monoamine neurotransmitter release, which can lead to a reduction in neurotransmitter signaling and subsequent changes in behavior and mood.

Biochemical and Physiological Effects:

DTBZ has been shown to have significant effects on monoamine neurotransmitter systems in the brain. PET imaging studies have demonstrated that DTBZ binding to VMAT2 is associated with a reduction in dopamine release in the striatum, a brain region that is critical for motor control and reward processing. DTBZ has also been shown to have effects on norepinephrine and serotonin systems, although the exact mechanisms of these effects are not yet fully understood.

Vorteile Und Einschränkungen Für Laborexperimente

DTBZ has several advantages for use in lab experiments. It is a highly selective ligand for VMAT2, which allows for precise imaging of monoamine neurotransmitter systems in the brain. DTBZ is also relatively easy to synthesize and can be radiolabeled with fluorine-18, a widely available PET imaging agent. However, DTBZ has some limitations as well. It has a relatively short half-life, which limits the duration of PET imaging studies. DTBZ also has a low signal-to-noise ratio, which can make it difficult to detect subtle changes in VMAT2 density and distribution.

Zukünftige Richtungen

There are several potential future directions for research on DTBZ. One area of interest is the development of new radiolabeled ligands for VMAT2 imaging. These ligands could have improved signal-to-noise ratios and longer half-lives, allowing for more precise and longer-lasting imaging studies. Another area of interest is the use of DTBZ in combination with other imaging agents, such as dopamine receptor ligands, to provide a more comprehensive picture of monoamine neurotransmitter systems in the brain. Finally, DTBZ could be used in preclinical studies to investigate the role of VMAT2 in various neurological disorders and to test the efficacy of new treatments targeting VMAT2.

Synthesemethoden

DTBZ is a complex chemical compound that requires a multi-step synthesis process. The synthesis process involves the reaction of 6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazole with 4-(dimethylamino)benzoyl chloride. The reaction is carried out in an organic solvent, such as dichloromethane, and requires the use of a base, such as triethylamine, to facilitate the reaction. The final product is purified using column chromatography, yielding a white solid.

Wissenschaftliche Forschungsanwendungen

DTBZ has been extensively studied for its potential applications in medical research. One of the most promising applications of DTBZ is in the field of neuroimaging. DTBZ is a selective ligand for the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, into synaptic vesicles. DTBZ can be radiolabeled with fluorine-18, a positron-emitting isotope, to create a PET imaging agent. PET imaging with DTBZ can be used to visualize the density and distribution of VMAT2 in the brain, providing valuable information about the function of monoamine neurotransmitter systems in various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(dimethylamino)-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c1-23(2)15-7-5-14(6-8-15)19(25)22-20-21-17-10-9-16(13-18(17)28-20)29(26,27)24-11-3-4-12-24/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGKEPIQIFUSGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

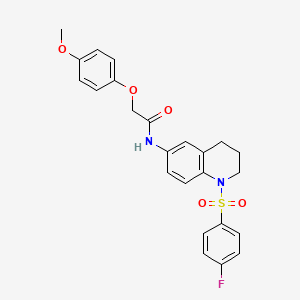

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)

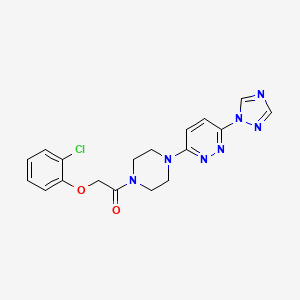

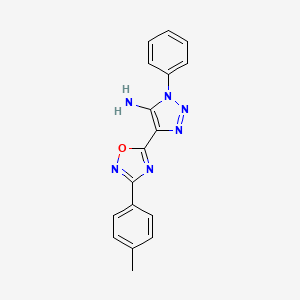

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B2922636.png)

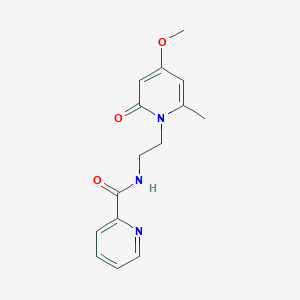

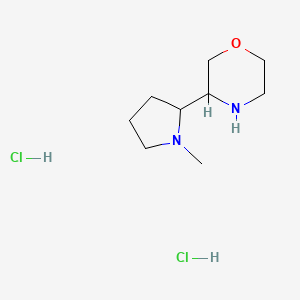

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)

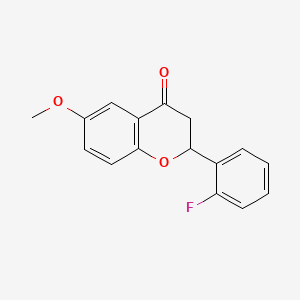

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2922646.png)